2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Overview
Description
2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound belonging to the thiazole class, which are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, including enzymes and receptors, to exert their effects .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target and the biochemical context.
Biochemical Pathways
Based on the structural similarity to other compounds, it may be involved in various cellular processes, including signal transduction, cell growth, and apoptosis .
Pharmacokinetics
The compound is a solid at room temperature, which may influence its absorption and distribution
Result of Action
Similar compounds have been shown to induce apoptosis and inhibit cell growth .
Action Environment
The action, efficacy, and stability of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:
Formation of the Thiazole Ring: : The thiazole ring is usually formed through a cyclization reaction involving a suitable thioamide and a halogenated compound.
Introduction of the Methoxyphenyl Group: : The methoxyphenyl group is introduced via a substitution reaction, often using a methoxy-substituted benzene derivative.
Chloroacetamide Formation:
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to reduce specific functional groups within the molecule.
Substitution: : Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions typically use strong nucleophiles like hydroxide (OH⁻) or alkoxide ions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its thiazole core makes it a valuable intermediate in the construction of pharmaceuticals and agrochemicals.
Biology
Biologically, this compound has shown potential as an antimicrobial and antiproliferative agent. Its derivatives have been studied for their ability to combat microbial resistance and cancer cell proliferation.
Medicine
In medicine, the compound and its derivatives are explored for their therapeutic properties. They may be used in the development of new drugs targeting various diseases, including infections and cancer.
Industry
In industry, this compound is used in the production of materials with specific properties, such as enhanced stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-phenylthiazol-2-yl)acetamide
2-chloro-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide
2-chloro-N-(4-(4-methylphenyl)thiazol-2-yl)acetamide
Uniqueness
2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This methoxy group can enhance the compound's solubility and binding affinity compared to similar compounds without this substituent.
Properties
IUPAC Name |
2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-17-9-4-2-8(3-5-9)10-7-18-12(14-10)15-11(16)6-13/h2-5,7H,6H2,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHPWXHMMCWTON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358863 | |
Record name | 2-Chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6202-74-0 | |
Record name | 2-Chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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